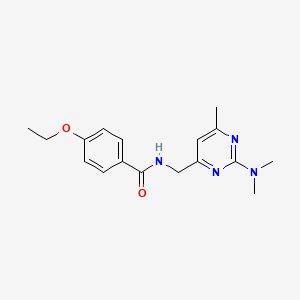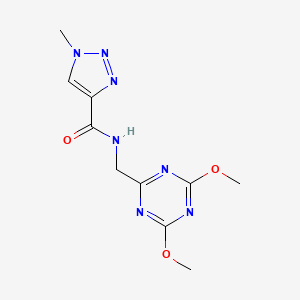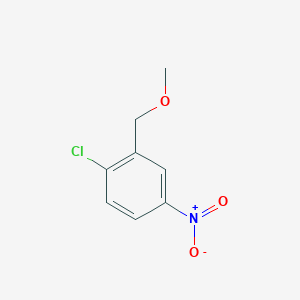![molecular formula C18H18ClNO2 B2890260 N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide CAS No. 2305529-49-9](/img/structure/B2890260.png)
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide, also known as CMPEA, is a chemical compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This receptor is involved in modulating various cellular processes, including calcium signaling, ion channel activity, and gene expression. By modulating these processes, N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide may be able to exert neuroprotective effects and improve cognitive function.
Biochemical and Physiological Effects:
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of apoptosis, and the promotion of neuronal survival. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of this receptor. However, one limitation of using N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide, including further exploration of its mechanism of action, the development of more specific sigma-1 receptor agonists, and the evaluation of its potential use in clinical settings. Additionally, more research is needed to determine the potential toxicity of N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide and to develop methods for mitigating any potential adverse effects.
Métodos De Síntesis
The synthesis of N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide involves the reaction of 4-chloroacetophenone with benzaldehyde to form 1-(4-chlorophenyl)-2-phenylethanone, which is then reacted with ethyl bromoacetate to form ethyl 2-(4-chlorophenyl)-2-phenylacetoacetate. This compound is then reacted with ethylenediamine to form N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuronal survival, and neuroprotection. N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide has also been studied for its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-2-18(21)20-12-17(15-8-10-16(19)11-9-15)22-13-14-6-4-3-5-7-14/h2-11,17H,1,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKJNVBIPYIRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=C(C=C1)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Cyclopropylsulfonylpiperazin-1-yl)-3-methylimidazo[4,5-b]pyridine](/img/structure/B2890177.png)
![2-[[3-[(4-methylphenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B2890181.png)
![3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-butyl-2-cyanoprop-2-enamide](/img/structure/B2890183.png)
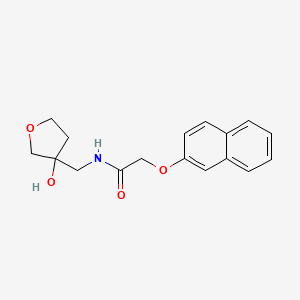
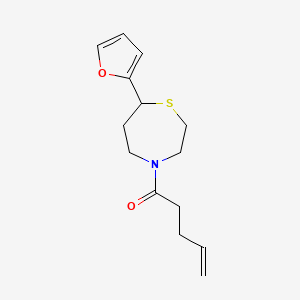
![2-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2890186.png)
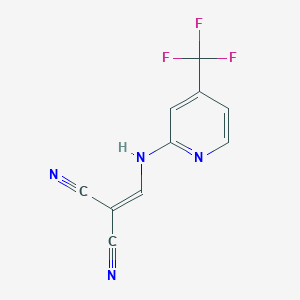
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2890190.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2890191.png)
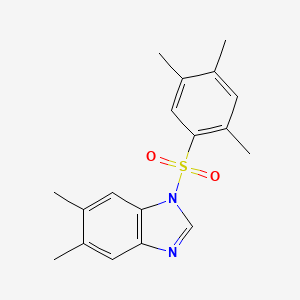
![4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2890194.png)
